Dubioside F

Description

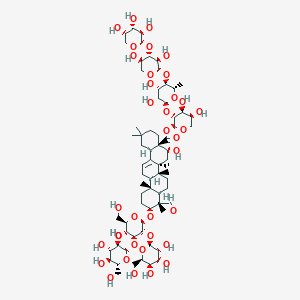

Dubioside F is a triterpenoid saponin isolated from the roots of Thladiantha dubia (赤瓟), a medicinal plant traditionally used in China for treating inflammatory conditions, pain, and liver disorders . Structurally, it belongs to the oleanane-type saponins, characterized by a gypsogenin or oleanolic acid aglycone core linked to oligosaccharide chains . Its isolation involves silica gel chromatography and reverse-phase HPLC, with a validated analytical method achieving a linear range of 0.98–24.5 µg/mL (r = 1) and 96.96% recovery rate . This compound exhibits antioxidant and anti-inflammatory properties, with emerging evidence suggesting hepatoprotective effects in alcohol-induced liver injury models .

Properties

Molecular Formula |

C69H110O36 |

|---|---|

Molecular Weight |

1515.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-5-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C69H110O36/c1-25-51(100-57-50(90)52(30(76)23-93-57)101-56-46(86)38(78)28(74)21-92-56)45(85)49(89)58(95-25)103-54-39(79)29(75)22-94-61(54)105-63(91)69-15-14-64(2,3)16-27(69)26-8-9-35-65(4)12-11-37(66(5,24-73)34(65)10-13-67(35,6)68(26,7)17-36(69)77)99-62-55(104-60-48(88)44(84)41(81)32(19-71)97-60)53(42(82)33(20-72)98-62)102-59-47(87)43(83)40(80)31(18-70)96-59/h8,24-25,27-62,70-72,74-90H,9-23H2,1-7H3/t25-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42+,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,65-,66-,67+,68+,69+/m0/s1 |

InChI Key |

NZYRFHKJNNSOAG-OJXHGCGWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@@H]6[C@]7(CC[C@@H]([C@@]([C@@H]7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Saponins

Structural Features

The table below summarizes key structural differences among Dubioside F and related compounds:

Key Observations :

- Aglycone Diversity: this compound and Lucyoside P share an oleanolic acid core, while Dubioside C and Hylomeconoside A use gypsogenin. Aglycone type influences membrane permeability and receptor binding .

- Sugar Chain Complexity: Hylomeconoside A has a branched hexasaccharide chain, whereas this compound has a simpler disaccharide. Longer chains enhance solubility but may reduce bioavailability .

Anti-Inflammatory and Analgesic Effects

- This compound : Reduces oxidative stress (↓MDA, ↑SOD in liver injury models) and inhibits TNF-α/IL-6 pathways .

- Dubioside C : Demonstrates superior analgesic activity (ED₅₀ = 15 mg/kg in rodent models) via peripheral opioid receptor modulation .

- Lucyoside P : Enhances cognitive function in mice but lacks significant anti-inflammatory effects .

Cytotoxicity

- Hylomeconoside A: Moderate cytotoxicity against MGC-803 (gastric cancer, IC₅₀ = 43.8 µg/mL) and HL-60 (leukemia, IC₅₀ = 32.4 µg/mL) .

Q & A

Q. How should conflicting data on this compound’s pharmacokinetics (e.g., bioavailability) be reconciled?

- Methodological Answer : Compare study designs for differences in administration routes (oral vs. intravenous), animal models, or analytical methods (LC-MS vs. ELISA). Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro absorption data with in vivo parameters to predict discrepancies .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to preclinical studies involving this compound?

Q. How can researchers mitigate bias in this compound’s efficacy assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.